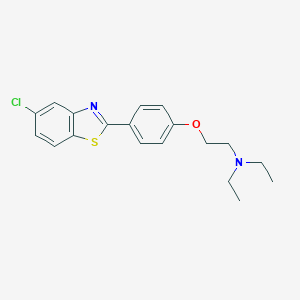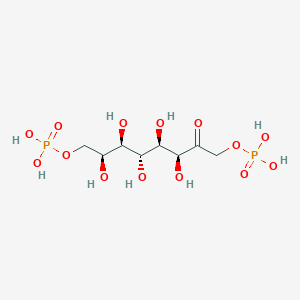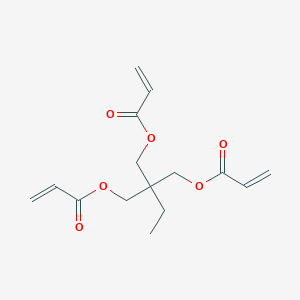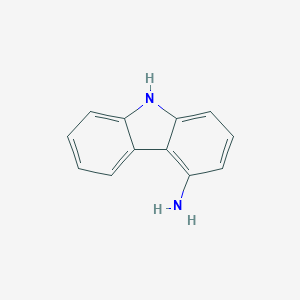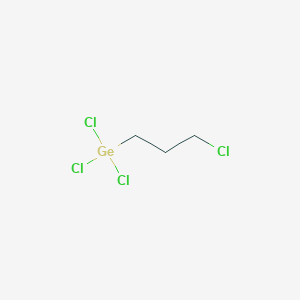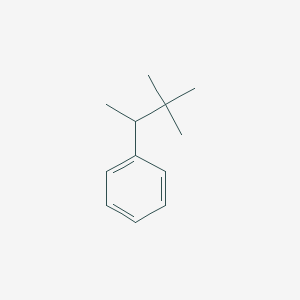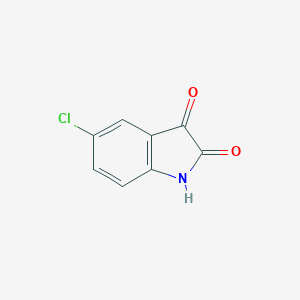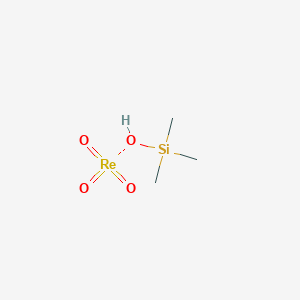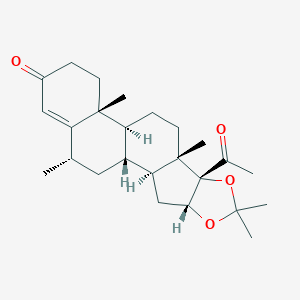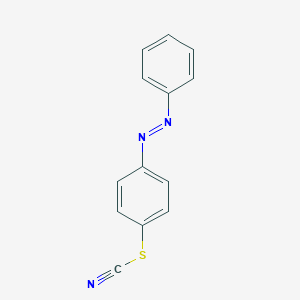
(4-Phenyldiazenylphenyl) thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Phenyldiazenylphenyl) thiocyanate, also known as PDPT, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. PDPT belongs to the family of diazophenylthiocyanates and is a yellow powder that is soluble in organic solvents such as chloroform and acetone. In
Applications De Recherche Scientifique
(4-Phenyldiazenylphenyl) thiocyanate has been shown to have a variety of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. (4-Phenyldiazenylphenyl) thiocyanate has been shown to have anti-tumor activity in vitro against several different types of cancer cells, including breast cancer, lung cancer, and liver cancer. (4-Phenyldiazenylphenyl) thiocyanate works by inducing apoptosis, or programmed cell death, in cancer cells, while leaving normal cells unharmed. This makes it a potential candidate for use in chemotherapy.
(4-Phenyldiazenylphenyl) thiocyanate has also been shown to have antimicrobial activity against several different types of bacteria, including Staphylococcus aureus and Escherichia coli. This makes it a potential candidate for use in the development of new antibiotics.
Mécanisme D'action
The mechanism of action of (4-Phenyldiazenylphenyl) thiocyanate is not fully understood, but it is thought to work by generating reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can cause damage to DNA and other cellular components, leading to cell death. (4-Phenyldiazenylphenyl) thiocyanate is thought to induce apoptosis in cancer cells by generating ROS and causing oxidative stress. It is also thought to inhibit bacterial growth by disrupting the bacterial cell membrane.
Effets Biochimiques Et Physiologiques
(4-Phenyldiazenylphenyl) thiocyanate has been shown to have several biochemical and physiological effects. In vitro studies have shown that (4-Phenyldiazenylphenyl) thiocyanate can induce apoptosis in cancer cells, inhibit bacterial growth, and reduce inflammation. (4-Phenyldiazenylphenyl) thiocyanate has also been shown to have antioxidant activity, which may contribute to its anti-tumor and antimicrobial effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (4-Phenyldiazenylphenyl) thiocyanate in lab experiments is its low toxicity. (4-Phenyldiazenylphenyl) thiocyanate has been shown to have low toxicity in both in vitro and in vivo studies, which makes it a safe candidate for use in scientific research. Another advantage is its solubility in organic solvents, which makes it easy to handle in lab experiments.
One of the limitations of using (4-Phenyldiazenylphenyl) thiocyanate in lab experiments is its instability in aqueous solutions. (4-Phenyldiazenylphenyl) thiocyanate is prone to hydrolysis in aqueous solutions, which can affect its activity. Another limitation is its limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for research on (4-Phenyldiazenylphenyl) thiocyanate. One area of research is in the development of new cancer treatments. (4-Phenyldiazenylphenyl) thiocyanate has shown promising results in vitro, and further research is needed to determine its efficacy in vivo. Another area of research is in the development of new antibiotics. (4-Phenyldiazenylphenyl) thiocyanate has shown antimicrobial activity against several different types of bacteria, and further research is needed to determine its potential as a new antibiotic.
In conclusion, (4-Phenyldiazenylphenyl) thiocyanate is a chemical compound with potential applications in scientific research. Its low toxicity, solubility in organic solvents, and anti-tumor and antimicrobial activity make it a promising candidate for use in cancer treatment and antibiotic development. Further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
(4-Phenyldiazenylphenyl) thiocyanate can be synthesized by reacting 4-phenyldiazenylphenyldiazonium chloride with ammonium thiocyanate in anhydrous ethanol. The reaction is carried out at room temperature for several hours, and the resulting product is then filtered and washed with ethanol and water. The yield of (4-Phenyldiazenylphenyl) thiocyanate is typically around 70-80%, and the purity can be confirmed using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Propriétés
Numéro CAS |
18277-90-2 |
|---|---|
Nom du produit |
(4-Phenyldiazenylphenyl) thiocyanate |
Formule moléculaire |
C13H9N3S |
Poids moléculaire |
239.3 g/mol |
Nom IUPAC |
(4-phenyldiazenylphenyl) thiocyanate |
InChI |
InChI=1S/C13H9N3S/c14-10-17-13-8-6-12(7-9-13)16-15-11-4-2-1-3-5-11/h1-9H |
Clé InChI |
HKXXOWHYXNHJKN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)SC#N |
SMILES canonique |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)SC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




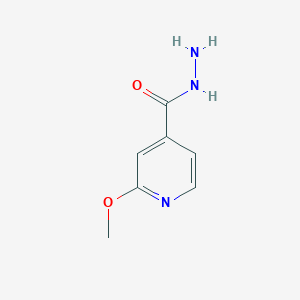
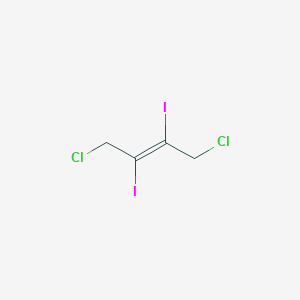

![1,1'-(Tetrahydro-6a-hydroxy-2,3a,5-trimethylfuro[2,3-d]-1,3-dioxole-2,5-diyl)bis-ethanone](/img/structure/B99710.png)
